IDO1 Enzyme Inhibition: Quantified Potency of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine demonstrates significant inhibitory activity against the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a cell-free biochemical assay, it exhibits an IC50 of 78 nM against human IDO1 [1]. While a direct head-to-head comparison with a specific analog is not available, this potency is notable when compared to the reported IC50 of 28 μM for the known compound Epacadostat (a reference IDO1 inhibitor), representing a potency difference of over 300-fold [2].
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | Epacadostat (IDO1 inhibitor): 28,000 nM (28 μM) |
| Quantified Difference | Approximately 359-fold difference |
| Conditions | Inhibition of N-terminus 6xHis-tagged human IDO1 expressed in E. coli, using L-tryptophan as substrate, preincubated for 1 hr. |
Why This Matters
This data establishes a quantitative benchmark for the compound's activity against a specific, high-value target, enabling researchers to evaluate it against other IDO1 inhibitors in their own assays.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50203255 (CHEMBL3913975). BindingDB. View Source
- [2] Southan, C. (2017, September 23). Comment on IC50 of 28 μM for Epacadostat. Hypothesis / PubMed Commons. View Source
